molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7

Myosmine

Cat. No. B191914
CAS RN: 532-12-7
M. Wt: 146.19 g/mol
InChI Key: DPNGWXJMIILTBS-UHFFFAOYSA-N
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Description

Myosmine is an alkaloid found in tobacco and other plants . It is chemically closely related to nicotine . It is also a reactant for nitrosation reactions and peroxidation reaction with hydrogen peroxide .


Synthesis Analysis

A two-step synthesis of myosmine, one of the pyrrolidone alkaloids found in various Nicotiana species, has been described . A mechanism has been proposed for the critical pyrolysis step with MgO involved in the synthesis . The synthesis involves the following stages :


Molecular Structure Analysis

The molecular formula of Myosmine is C9H10N2 . Its average mass is 146.189 Da and its monoisotopic mass is 146.084396 Da .


Chemical Reactions Analysis

Myosmine is a reactant for nitrosation reactions and peroxidation reaction with hydrogen peroxide . It has low affinity for α4β2 nicotinic acetylcholinergic receptors (nAChR) with a Ki of 3300 nM .


Physical And Chemical Properties Analysis

Myosmine has a molar mass of 146.193 g·mol−1 . It is a solid substance .

Scientific Research Applications

  • Dietary Sources and Risks : Myosmine was traditionally considered specific to tobacco but has been identified in numerous edibles such as cereals, fruits, vegetables, and milk. Its presence in staple foods like maize, rice, wheat flour, and potatoes raises concerns about its potential role in esophageal adenocarcinoma due to its transformation into DNA-damaging compounds (Tyroller, Zwickenpflug, & Richter, 2002).

  • Effect on Hormone Metabolism : Myosmine has been found to inhibit the enzyme human aromatase, which is responsible for converting testosterone to estradiol. This inhibition might affect sexual hormone homeostasis (Doering & Richter, 2009).

  • Genotoxic Effects : Studies on human lymphocytes and upper aerodigestive tract epithelial cells revealed that myosmine causes DNA damage, which suggests a potential role in carcinogenesis (Kleinsasser et al., 2003).

  • Biomonitoring Techniques : Analytical methods have been developed for monitoring myosmine in biological samples like plasma, saliva, and toenails, aiding in the assessment of exposure to myosmine from dietary and tobacco sources (Schütte-Borkovec, Heppel, Heling, & Richter, 2009).

  • Impact on Cell Cycle : In vitro studies using murine cells showed that myosmine influences the cell cycle, with potential genotoxic effects and apoptosis induction at certain concentrations (Boteva, Mateva, Iliev, & Gorneva, 2011).

  • Metabolic Activation and Reactivity : Myosmine can be activated through peroxidation and nitrosation, forming various metabolites. These processes might explain the formation of certain in vivo metabolites and suggest a role in cancer risk (Zwickenpflug & Tyroller, 2006).

  • Antiproliferative and Apoptogenic Effects : Myosmine has been shown to reduce the viability of certain cancer cell lines and induce morphological changes indicative of apoptosis, suggesting potential applications in cancer research (Mateva et al., 2019).

  • Metabolism in Rats : Studies on myosmine metabolism in rats have identified major metabolites and pathways, contributing to the understanding of myosmine's biological effects (Zwickenpflug, Tyroller, & Richter, 2005).

  • Enhanced Radiation Damage : Research has indicated that myosmine can enhance DNA damage in human cells when co-exposed to radiation, suggesting interactions between myosmine and other environmental factors in carcinogenesis (Jiang et al., 2009).

  • Tissue Distribution in Rats : Autoradiography studies in rats have shown the distribution and excretion of myosmine, with significant accumulation in certain tissues, highlighting the need for further toxicological investigations (Glas et al., 2007).

Safety And Hazards

Myosmine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

Myosmine has been gaining increasing interest as a potential risk factor for the development of oesophageal adenocarcinoma . The investigation of effects from tobacco smoke in biological model systems and human beings demands an accurate quantification of its most toxic relevant ingredients including the profile from conversion of nicotine to myosmine via pyrolysis .

properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGWXJMIILTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891866
Record name Myosmine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Myosmine
Source Human Metabolome Database (HMDB)
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Product Name

Myosmine

CAS RN

532-12-7
Record name Myosmine
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Record name Myosmine
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Record name Myosmine
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Record name 3-(1-Pyrrolin-2-yl)pyridine
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Record name MYOSMINE
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Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40.5 - 42 °C
Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one (II), (40 g, 0.1639 mol), 50 ml water and 85 ml HCl were refluxed together for 12 hrs. The reaction mixture was cooled to room temperature, washed with 50 ml×2 ethyl acetate, further cooled to 0° C. and pH adjusted to >13 using NaOH. The reaction mixture was extracted with 100 ml×3 of dichloromethane and the extract dried over Na2SO4. After removing the solvent under reduced pressure, the crude solid obtained was purified by high vacuum distillation to give colorless solid myosmine (16.75 g, 70%). 1H NMR (CDCl3): δ 2.05 (2H, m), 2.94 (2H, t), 4.06 (2H, t), 7.34 (1H, dd), 8.18 (1H, dt), 8.64 (1H, dd), and 8.99 (1H, d). 13C-NMR (CDCl3): δ 170.56, 151.1, 149.1, 134.6, 130.0, 123.3, 61.5, 34.7, and 22.5. IR: 2961, 1620, and 1590 Cm−1.
Name
1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2) to remove mineral oil and added to 25 ml of DMF. To this a solution containing 1-(but-1-enyl)-pyrrolidin-2-one (1.50 g, 0.3597 mol) and methyl nicotinate (41.8 g, 0.3057 mol) in 50 ml of DMF was added. The reaction mixture was heated to 90° C. for 2 hrs. DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml) were added. The reaction mixture was heated to 110° C. for 12 hr, cooled and washed with ethyl acetate (50 ml×2). The aqueous layer was cooled to 0° C., pH adjusted to about 14 using NaOH, extracted with dichloromethane (100 ml×4), the extract dried over Na2SO4, the solvent removed completely and the crude solid was purified by high vacuum distillation to get myosmine (34.38 g, 77.2% yield, 98.5% purity by GC).
Name
1-(but-1-enyl)-pyrrolidin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
W Zwickenpflug, S Tyroller, E Richter - Drug metabolism and disposition, 2005 - ASPET
… from myosmine and therefore might be used as a urinary biomarker for myosmine exposure … way of administering myosmine to ensure that a defined amount of myosmine is picked up. …
Number of citations: 18 dmd.aspetjournals.org
R Simeonova, V Vitcheva, G Gorneva… - Arhiv za higijenu rada i …, 2012 - hrcak.srce.hr
… myosmine on enzymatic and nonenzymatic antioxidative defence in rat liver. Wistar rats received a single ip injection of 19 mg kg-1 of myosmine … of administration, myosmine altered the …
Number of citations: 11 hrcak.srce.hr
S Tyroller, W Zwickenpflug… - Journal of agricultural and …, 2002 - ACS Publications
… Myosmine has been regarded as a specific tobacco alkaloid until investigations pointed out … source of myosmine. In the present study it is shown that the occurrence of myosmine is …
Number of citations: 81 pubs.acs.org
ML Stein, A Burger - Journal of the American Chemical Society, 1957 - ACS Publications
… myosmine in the presence of water.3 It has been suggested8 that in aqueous solution myosmine … but in chloroform myosmine exhibits no carbonyl absorption.6·7 The first of the two new …
Number of citations: 15 pubs.acs.org
S Vogt, K Fuchs, E Richter - Toxicology, 2006 - Elsevier
… 2, did not affect the SIN-1 stimulated genotoxicity of myosmine. Finally, the 23 h repair of N-… presence of 10 mM myosmine. In conclusion, myosmine exerts significant genotoxic effects in …
Number of citations: 26 www.sciencedirect.com
J Wilp, W Zwickenpflug, E Richter - Food and chemical toxicology, 2002 - Elsevier
… of myosmine and its covalent binding to DNA was investigated. [5- 3 H]myosmine was … At pH 2−4 myosmine was easily nitrosated and gave rise to two major products, HPB and …
Number of citations: 42 www.sciencedirect.com
J Qiu, N Li, Z Lu, Y Yang, Y Ma, L Niu, J He… - Applied microbiology and …, 2016 - Springer
Nornicotine is a natural alkaloid produced by plants in the genus Nicotiana and is structurally related to nicotine. Importantly, nornicotine is the direct precursor of tobacco-specific …
Number of citations: 15 link.springer.com
NH Kleinsasser, BC Wallner, UA Harréus… - Toxicology, 2003 - Elsevier
… myosmine has not been investigated in detail. In the present study, possible genotoxic effects of myosmine … One hour incubation with myosmine at 0, 5, 10, 25 and 50 mM induced a low …
Number of citations: 59 www.sciencedirect.com
SS Hecht, S Han, PMJ Kenney, M Wang… - Chemical research in …, 2007 - ACS Publications
… , NNK, myosmine, NaNO 2 , or combinations of myosmine and NaNO … myosmine plus NaNO 2 . The results of this study do not support the hypothesis that exposure to dietary myosmine …
Number of citations: 14 pubs.acs.org
PG Haines, A Eisner, CF Woodward - Journal of the American …, 1945 - ACS Publications
It was previously reported that myosmine (I), 2-(3-pyridyl)-A2-pyrroline, had been produced in fair yields by. the pyrolysis of nicotine. 2 Since prior work on myosmine was limited to …
Number of citations: 40 pubs.acs.org

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